Home > Products > Screening Compounds P42409 > 1-(4-Ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
1-(4-Ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride -

1-(4-Ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Catalog Number: EVT-5330316
CAS Number:
Molecular Formula: C17H30Cl2N2O3
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative investigated for its effects on isolated canine arteries. [] It exhibits calcium antagonist activity, effectively relaxing various arteries, including basilar, coronary, mesenteric, and intrarenal arteries. [] Its mechanism of action involves inhibiting calcium influx and interfering with calcium-dependent contractions induced by agents like Bay K 8644. [] NKY-722 shows promising potential as a vasodilator, particularly in the cerebral arteries, with effects comparable to nicardipine but longer-lasting. []
  • Relevance: NKY-722 shares the core structure of a substituted piperazine ring with 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride. Both compounds also feature a propyl linker connecting the piperazine ring to the remainder of the molecule. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib (also known as BMS-354825) is a potent pan-Src kinase inhibitor. [] It exhibits nanomolar to subnanomolar potency in inhibiting Src family kinases, including Lck, in both biochemical and cellular assays. [] Dasatinib demonstrates oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in murine models of inflammation. [] It is currently undergoing clinical trials for treating chronic myelogenous leukemia. [] Notably, a crystal anhydrous delta modification of Dasatinib has been developed to enhance its biological activity. []
  • Relevance: Dasatinib and 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride share a common structural element: a 4-(2-hydroxyethyl)-1-piperazinyl group. [] This shared moiety contributes to their biological activities, although they target different pathways.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 Hydrate (DY-9760e)

  • Compound Description: DY-9760e is a novel calmodulin antagonist with demonstrated neuroprotective effects. [] In rat models of transient focal ischemia, DY-9760e significantly reduces brain edema formation by inhibiting the increase in blood-brain barrier permeability. [] This protective effect is attributed to its ability to suppress tumor necrosis factor-α-induced hyperpermeability in brain microvascular endothelial cells. [] Furthermore, DY-9760e shows promise in preventing delayed neuronal death in the gerbil hippocampus following transient forebrain ischemia. [] This neuroprotective action is linked to its selective inhibition of Ca2+/calmodulin-dependent neuronal nitric oxide synthase (nNOS), without affecting CaMKII or calcineurin. [] In rat models of ischemia/reperfusion injury, DY-9760e reduces infarct size and improves cardiac contractile function by inhibiting fodrin breakdown, caspase-3 activation, and protein tyrosine nitration. [] Studies in mice with left ventricular hypertrophy have further revealed that DY-9760e inhibits dystrophin/spectrin breakdown and uncoupling of endothelial nitric oxide synthase (eNOS), highlighting its potential as a therapeutic strategy for heart failure. [] DY-9760e undergoes extensive metabolism in the liver, primarily by CYP3A4, with contributions from other P450 enzymes depending on its concentration. [] This suggests a potential for drug-drug interactions in humans.
  • Relevance: DY-9760e and 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride share a similar structure, specifically the presence of a substituted piperazine ring linked to another aromatic system via an ethyl bridge. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (Compound 34b)

  • Compound Description: This compound, along with its mesylate salt (compound 34c), exhibited antidepressant-like activity in mice by reducing immobility time in the forced-swimming test, even after a single administration. [] These compounds also demonstrated effects on the central nervous system, specifically by reducing sleeping time induced by halothane and accelerating recovery from coma caused by cerebral concussion in mice. [] Their mechanism of action is suggested to involve agonism at sigma receptors, as evidenced by their ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat brain membranes and their antagonism by known sigma receptor antagonists. []
  • Relevance: Compound 34b shares a structural similarity with 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride in the form of a substituted piperazine ring linked to an aromatic moiety through a propyl chain. [] The presence of a chlorine atom in the para position of the phenyl ring attached to the piperazine is also a common feature.

Ethyl-7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate dihydrochloride (SGB-483)

  • Compound Description: SGB-483 is an α1- and α2-adrenoceptor antagonist. [] In studies on the smooth muscle of guinea pig mesenteric artery, SGB-483 inhibited noradrenaline-induced depolarization and contractions. [] Additionally, it enhanced the amplitude of excitatory junction potentials (e.j.ps) evoked by perivascular nerve stimulation, suggesting an enhancement of noradrenaline release from pre-junctional nerve terminals. [] These actions were attributed to its α2-antagonistic properties. []
  • Relevance: SGB-483 and 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride share a common pharmacophore: a substituted piperazine ring. [] Although the specific substituents and linkers differ, this shared feature likely contributes to their interactions with adrenergic receptors.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

  • Compound Description: Manidipine is a potent calcium antagonist. [] Its enantiomers, (S)-(+)-manidipine and (R)-(-)-manidipine, exhibit different pharmacological properties. [] (S)-(+)-Manidipine demonstrates significantly higher potency than its (R)-(-) enantiomer in terms of antihypertensive activity in spontaneously hypertensive rats (SHR) and affinity for the dihydropyridine binding site, as determined by radioligand binding assays using [3H]nitrendipine. []
  • Relevance: The (S)-(+)- and (R)-(-)-manidipine enantiomers belong to the 1,4-dihydropyridine class of calcium channel blockers, similar to 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride. [] While the core structure differs slightly, both compounds share a substituted piperazine ring linked to the main pharmacophore, highlighting the significance of this structural motif in modulating calcium channel activity.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

  • Compound Description: NIP-101 is a potent calcium antagonist with six optical isomers. [] The calcium-antagonistic and hypotensive activities of these isomers depend on the absolute configuration at a stereogenic center in the 1,4-dihydropyridine ring rather than the configuration of the 1,3,2-dioxaphosphorinane moiety. [] This finding highlights the importance of stereochemistry in determining the pharmacological properties of these compounds.
  • Relevance: NIP-101 and 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride share a common structural motif: a substituted piperazine ring connected to a dihydropyridine ring. [] This shared feature suggests that both compounds likely interact with similar biological targets, potentially explaining their calcium antagonist activity.

10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (F-1) and 10-(3-(4-(2-Hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride (F-2)

  • Compound Description: F-1 and F-2 are phenothiazine derivatives designed and synthesized for their potential biological activities. [] In pharmacological evaluations, both compounds demonstrated statistically significant antipsychotic activity in a haloperidol-induced catalepsy model. [] They also exhibited noteworthy antibacterial activity against S. aureus, P. aeruginosa, and K. pneumoniae, highlighting their potential as broad-spectrum antibacterial agents. []
  • Relevance: F-1 and F-2 share a core phenothiazine structure with 1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride, although the latter features a 1-piperazinylpropan-2-ol substituent on the nitrogen atom of the phenothiazine ring. [] This structural similarity may contribute to their shared pharmacological properties, particularly their antipsychotic effects.

Properties

Product Name

1-(4-Ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride

IUPAC Name

1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Molecular Formula

C17H30Cl2N2O3

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C17H28N2O3.2ClH/c1-2-15-3-5-17(6-4-15)22-14-16(21)13-19-9-7-18(8-10-19)11-12-20;;/h3-6,16,20-21H,2,7-14H2,1H3;2*1H

InChI Key

OQBPCSGBGVNDSE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.